molecular formula C9H7FN2 B2936182 5-Fluoroquinolin-6-amine CAS No. 2102409-31-2

5-Fluoroquinolin-6-amine

Cat. No.: B2936182
CAS No.: 2102409-31-2
M. Wt: 162.167
InChI Key: LCIMDZVLQQSHAK-UHFFFAOYSA-N
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Description

5-Fluoroquinolin-6-amine is a fluorinated derivative of quinoline, a heterocyclic aromatic organic compound. This compound is characterized by the presence of a fluorine atom at the 5th position and an amine group at the 6th position of the quinoline ring. Fluorinated quinolines are known for their significant biological activities, including antibacterial, antiviral, and anticancer properties .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-Fluoroquinolin-6-amine typically involves the fluorination of quinoline derivatives. One common method is the nucleophilic substitution of a halogen atom with a fluorine atom. For example, 5,6,7,8-tetrachloroquinoline can undergo nucleophilic fluoro-dechlorination to produce 5-fluoroquinoline derivatives . Another approach involves the direct fluorination of quinoline derivatives using fluorinating agents such as Selectfluor or N-fluorobenzenesulfonimide under controlled conditions .

Industrial Production Methods

Industrial production of this compound may involve large-scale fluorination processes using specialized equipment to handle fluorinating agents safely. The reaction conditions, such as temperature, pressure, and solvent choice, are optimized to maximize yield and purity while minimizing by-products and waste.

Chemical Reactions Analysis

Types of Reactions

5-Fluoroquinolin-6-amine can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution can yield various substituted quinoline derivatives, while cross-coupling reactions can produce complex aromatic compounds with diverse functional groups.

Scientific Research Applications

Comparison with Similar Compounds

Similar Compounds

Uniqueness

This compound is unique due to the specific positioning of the fluorine and amine groups, which can significantly influence its chemical reactivity and biological activity. The presence of the amine group at the 6th position allows for additional hydrogen bonding interactions, potentially enhancing its binding affinity to biological targets compared to other fluorinated quinolines .

Properties

IUPAC Name

5-fluoroquinolin-6-amine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H7FN2/c10-9-6-2-1-5-12-8(6)4-3-7(9)11/h1-5H,11H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LCIMDZVLQQSHAK-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=C(C=CC(=C2F)N)N=C1
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H7FN2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

162.16 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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